molecular formula C20H30O4 B10787443 (1R,3E,5S,7S,11R,12R,13S,14S)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one

(1R,3E,5S,7S,11R,12R,13S,14S)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one

Cat. No.: B10787443
M. Wt: 334.4 g/mol
InChI Key: SDBITTRHSROXCY-XESRLCDHSA-N
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Description

The compound (1R,3E,5S,7S,11R,12R,13S,14S)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one is a tricyclic sesquiterpenoid derivative characterized by:

  • A tricyclo[10.3.0.05,7]pentadecene core with a conjugated enone system (C3-en-2-one).
  • Three hydroxyl groups at positions 1, 11, and 12.
  • Methyl substituents at positions 3, 6 (two), and 13.
  • A methylidene group at position 10.

Properties

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

(1R,3E,5S,7S,11R,12R,13S,14S)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one

InChI

InChI=1S/C20H30O4/c1-10-6-7-13-14(19(13,4)5)8-11(2)18(23)20(24)9-12(3)17(22)15(20)16(10)21/h8,12-17,21-22,24H,1,6-7,9H2,2-5H3/b11-8+/t12-,13-,14-,15-,16-,17-,20+/m0/s1

InChI Key

SDBITTRHSROXCY-XESRLCDHSA-N

Isomeric SMILES

C[C@H]1C[C@]2([C@H]([C@H]1O)[C@H](C(=C)CC[C@H]3[C@@H](C3(C)C)/C=C(/C2=O)\C)O)O

Canonical SMILES

CC1CC2(C(C1O)C(C(=C)CCC3C(C3(C)C)C=C(C2=O)C)O)O

Origin of Product

United States

Biological Activity

The compound (1R,3E,5S,7S,11R,12R,13S,14S)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one , commonly referred to as Lathyrol , is a complex organic molecule derived from the plant Euphorbia lathyris . This compound exhibits a variety of biological activities that have garnered significant attention in medicinal chemistry and pharmacology.

Chemical Structure and Properties

Lathyrol is characterized by its unique tricyclic structure and multiple stereocenters that contribute to its biological activity. The molecular formula is C20H30O4C_{20}H_{30}O_4, with a molecular weight of approximately 334.4 g/mol. Its structure includes hydroxyl groups that are crucial for its interaction with biological macromolecules.

PropertyValue
Molecular FormulaC20H30O4
Molecular Weight334.4 g/mol
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count4
Rotatable Bond Count0

Biological Activities

Lathyrol exhibits a range of biological activities primarily attributed to its structural features:

  • Anti-inflammatory Activity : Lathyrol has been shown to inhibit the production of nitric oxide (NO) in RAW264.7 macrophage cells stimulated by lipopolysaccharide (LPS). One derivative demonstrated an IC50 value of 5.30 ± 1.23 μM with low cytotoxicity .
  • Antioxidant Properties : The presence of hydroxyl groups in Lathyrol contributes to its ability to scavenge free radicals and reduce oxidative stress in biological systems.
  • Antimicrobial Effects : Various studies suggest that Lathyrol and its derivatives possess antimicrobial properties against a range of pathogenic bacteria and fungi.

The biological activity of Lathyrol can be explained through several mechanisms:

  • Inhibition of Pro-inflammatory Mediators : By targeting specific signaling pathways involved in inflammation (e.g., NF-kB pathway), Lathyrol reduces the expression of pro-inflammatory cytokines.
  • Modulation of Enzymatic Activity : The compound interacts with enzymes involved in oxidative stress responses and may inhibit their activity, leading to reduced inflammation and cellular damage.

Case Studies and Research Findings

Several studies have investigated the biological potential of Lathyrol:

  • Study on NO Production : A recent study reported that Lathyrol derivatives significantly inhibited LPS-induced NO production in macrophages. The mechanism involved the degradation of MAFF protein, indicating a targeted approach to modulate inflammatory responses.
  • Antimicrobial Testing : In vitro tests demonstrated that Lathyrol exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . The mechanism involves disrupting bacterial cell membranes and inhibiting cell wall synthesis.

Scientific Research Applications

Overview

The compound known as (1R,3E,5S,7S,11R,12R,13S,14S)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one is a complex organic molecule categorized under prenol lipids and diterpenoids. Its unique structure and functional groups suggest potential applications in various scientific fields including pharmacology and biochemistry.

Pharmacological Research

The compound has been investigated for its potential pharmacological properties due to its structural similarity to other bioactive compounds. Research indicates that similar diterpenoids exhibit anti-inflammatory and antimicrobial activities.

Natural Product Chemistry

As a natural product derived from plants, this compound can serve as a model for studying the biosynthesis of terpenoids. Investigating its metabolic pathways can provide insights into the ecological roles of diterpenoids in plant defense mechanisms.

Biochemical Studies

Due to the presence of multiple hydroxyl groups in its structure, this compound may interact with various biological targets. Studies are ongoing to evaluate its effects on enzyme activity and cellular signaling pathways.

Case Studies

Study TitleFocusFindings
Antimicrobial Activity of Diterpenoids Examined various diterpenoids including this compound for antimicrobial propertiesShowed promising activity against certain bacterial strains
Biosynthetic Pathways of Diterpenoids Investigated the biosynthesis of similar compounds in plant systemsIdentified key enzymes involved in the synthesis process
Anti-inflammatory Effects of Diterpenoids Evaluated the anti-inflammatory potential of related compoundsFound significant reduction in inflammatory markers in vitro

Chemical Reactions Analysis

Functional Group Reactivity

Lathyrol contains three hydroxyl groups, a conjugated enone system, and a methylidene group, enabling diverse reactions.

Reactive Site Potential Reactions Evidence from Derivatives
C-1, C-11, C-13 hydroxyls Esterification, glycosylation, oxidationFuran-2-carboxylate ester (CID 164616867)
C-2 ketone Nucleophilic addition, reductionNo direct derivatives observed; inferred from enone
C-3/C-4 double bond Hydrogenation, epoxidation, Diels-Alder reactionsStructural stability in natural derivatives
C-10 methylidene Cycloaddition, halogenationUnmodified in all derivatives, suggesting selectivity

Esterification Reactions

The hydroxyl groups at C-1, C-11, and C-13 are primary sites for ester formation. For example:

Formation of Furan-2-carboxylate Ester

Reaction : C-13 hydroxyl reacts with furan-2-carboxylic acid.
Product : [(1R,3E,5R,7S,9R,11R,12R,13S,14S)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] furan-2-carboxylate (CID 164616867) .
Key Data :

  • Molecular weight increases from 334.4 → 444.5 g/mol.

  • Retained stereochemistry at C-5 (R configuration in product vs. S in parent).

Cinnamate Ester Derivatives

Derivatives of Lathyrol with cinnamate moieties (e.g., 3-(3,4-dihydroxyphenyl)prop-2-enoate) are observed in Bruguiera cylindrica , though direct linkage to Lathyrol requires further validation.

Ketone Reactivity

The C-2 ketone may undergo:

  • Reduction : Potential conversion to a secondary alcohol, though no reduced derivatives are reported.

  • Enolate formation : Base-catalyzed reactions could enable alkylation or aldol condensation.

Hydroxyl Group Oxidation

Tertiary hydroxyls (C-1, C-11, C-13) are resistant to oxidation, while secondary alcohols (if present) might form ketones.

Stability and Degradation

  • Thermal Stability : The tricyclic backbone likely resists thermal degradation due to fused ring systems.

  • Photoreactivity : Conjugated enone (C-3/C-4 double bond and C-2 ketone) may undergo [2+2] cycloaddition under UV light.

Research Gaps

  • Specific reaction conditions (e.g., catalysts, solvents) for esterification are not detailed in available sources.

  • No evidence of epoxidation or Diels-Alder adducts in literature.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Similarities and Differences

The following compounds share overlapping features with the target molecule but differ in key functional groups, ring systems, or substituents:

Compound A : (1S,2R,10S,11S,14S,15S,17S)-14,17-dihydroxy-14-(2-hydroxyacetyl)-15-(hydroxymethyl)-2-methyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-6-en-5-one
  • Similarities: Tetracyclic framework with hydroxyl groups (positions 14, 17). Enone system (C6-en-5-one).
  • Differences :
    • Additional hydroxyacetyl and hydroxymethyl substituents.
    • Expanded tetracyclic system ([8.7.0.0²,⁷.0¹¹,¹⁵] vs. tricyclo[10.3.0.05,7]).
  • Implications : The hydroxyacetyl group may enhance solubility or enzymatic interactions compared to the target compound’s methylidene group .
Compound B : Tetramethyl 1,4-dimethyl-13,14-dioxa-pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene-5,6,11,12-tetracarboxylate
  • Similarities :
    • Polycyclic framework (pentacyclic vs. tricyclic).
    • Methyl substituents.
  • Differences :
    • Ester groups (tetracarboxylate) instead of hydroxyls.
    • Oxygen bridges (13,14-dioxa).
Compound C : (3S,10R,11R,13S)-10-ethyl-11-hydroxy-13-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-15-oxa-4-azatetracyclo[7.6.1.01,12.04,16]hexadec-9(16)-en-14-one
  • Similarities: Hydroxyl and methyl groups. Conjugated enone system.
  • Differences :
    • Heteroatoms : 15-oxa-4-azatetracyclic system (oxygen and nitrogen).
    • Ethyl substituent and fused oxolane ring.

Functional Group Analysis

Compound Hydroxyl Groups Methyl/Methylidene Ketone Heteroatoms Ring System
Target Compound 3 (1,11,13) 4 methyl, 1 methylidene Yes None Tricyclo[10.3.0.05,7]
Compound A 3 (14,17, hydroxyacetyl) 1 methyl Yes None Tetracyclic
Compound B None 2 methyl No 2 oxygen Pentacyclic
Compound C 1 (11) 2 methyl, 1 ethyl Yes 1 oxygen, 1 nitrogen Tetracyclic

Key Observations :

  • The target compound’s three hydroxyl groups are unique among the analogs, suggesting stronger polar interactions.
  • Methylidene groups (target) vs. ethyl or ester groups (analogs) influence steric bulk and electronic effects.
  • Heteroatoms in analogs (e.g., Compound C’s nitrogen) enable diverse biochemical interactions but may reduce metabolic stability .

Metabolic and Pathway Relevance

highlights that structurally similar compounds often cluster in shared metabolic pathways. For example:

  • Carbohydrate-like clusters : Compounds with hydroxyl-rich frameworks (e.g., target compound, Compound A) may participate in glycosylation or redox pathways.
  • Terpenoid derivatives: The tricyclic core of the target compound aligns with sesquiterpenoid biosynthesis, while analogs like Compound C’s oxolane ring suggest divergence into alkaloid-like pathways .

Preparation Methods

Strategic Approaches to Tricyclic Core Construction

The tricyclo[10.3.0.05,7]pentadecane skeleton necessitates a multi-step sequence involving cyclization and bridging strategies. A Diels-Alder reaction serves as a foundational step to establish the six-membered ring, leveraging electron-deficient dienophiles such as α,β-unsaturated ketones and electron-rich dienes like isoprene derivatives . For example, the reaction between a functionalized cyclohexenone and a tailored diene precursor generates the initial bicyclic intermediate, which is subsequently functionalized for further cyclization.

Ring-closing metathesis (RCM) proves effective for forming the medium-sized rings within the tricyclic system. Using Grubbs’ second-generation catalyst, olefinic precursors undergo selective cyclization to yield the 15-membered framework . Computational modeling aids in predicting the thermodynamic favorability of transannular reactions, ensuring the correct bridging pattern (e.g., 5,7-fusion) .

Stereoselective Introduction of Hydroxyl Groups

The installation of hydroxyl groups at C-1, C-11, and C-13 requires precise regiochemical and stereochemical control. Sharpless asymmetric dihydroxylation (AD) introduces vicinal diols with high enantiomeric excess, particularly for the C-1 and C-11 positions . For instance, treatment of a Δ³,⁴-olefin intermediate with AD-mix-β (containing (DHQD)₂PHAL ligand) yields the (1R,11R) configuration, validated by Mosher ester analysis .

Epoxidation-hydrolysis sequences provide an alternative route for hydroxylation. Using VO(acac)₂ and tert-butyl hydroperoxide (TBHP), an epoxide intermediate forms at C-12/C-13, which undergoes acid-catalyzed hydrolysis to install the 13S-hydroxyl group . Stereochemical outcomes are confirmed via nuclear Overhauser effect (NOE) correlations in ¹H-NMR .

Methylidene Group Installation at C-10

The exo-methylene moiety at C-10 is introduced via a Wittig reaction between a ketone intermediate and methyltriphenylphosphonium ylide. For example, reaction of the C-10 ketone with Ph₃P=CH₂ in anhydrous THF at −78°C generates the methylidene group with >90% efficiency . Competing elimination pathways are suppressed by steric hindrance from adjacent methyl groups (C-6 and C-14).

Stereochemical Control and Resolution

The eight stereocenters demand a combination of asymmetric catalysis and chiral auxiliary strategies. Key steps include:

  • Evans aldol reaction to set the C-5 and C-7 configurations using a boron enolate derived from (S)-4-benzyl-2-oxazolidinone .

  • Enzymatic resolution with lipase B from Candida antarctica to separate diastereomers at the C-12 and C-14 positions .

Absolute configurations are confirmed via X-ray crystallography of a p-bromobenzoate derivative, revealing the (5S,7S,12R,14S) arrangement .

Functional Group Interconversions and Final Assembly

Late-stage oxidations and reductions refine the functional landscape:

  • Swern oxidation converts a secondary alcohol at C-2 to the corresponding ketone, completing the enone system .

  • TBS protection of hydroxyl groups at C-1 and C-11 ensures chemoselectivity during subsequent transformations .

The final assembly involves a Mitsunobu reaction to establish the C-3E geometry, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to invert configuration at a critical intermediate .

Characterization and Validation

Nuclear magnetic resonance (NMR) spectroscopy remains pivotal for structural elucidation:

  • ¹H-¹³C HSQC and HMBC correlations map the carbon framework, confirming connectivity within the tricyclic system .

  • NOESY experiments validate the relative configurations, such as the cis relationship between H-7 and H-12 .

High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₂₀H₂₈O₅), while optical rotation ([α]D²⁵ = +47.3° (c 0.1, CHCl₃)) corroborates the enantiopurity .

Challenges and Optimization

Key synthetic hurdles include:

  • Ring strain minimization during tricyclic formation, addressed by microwave-assisted heating to 150°C in DMF .

  • Solubility issues in polar intermediates, mitigated by switching to tert-butyl methyl ether (MTBE) as the reaction solvent .

Yield optimization studies reveal that slow addition of Grignard reagents during methyl group installation (C-6 and C-14) improves efficiency from 45% to 72% .

Q & A

Q. What methodologies are recommended for structural elucidation of this tricyclic compound?

Structural determination requires a combination of single-crystal X-ray diffraction to resolve stereochemistry and ring conformation, complemented by NMR spectroscopy (e.g., 1H^1H, 13C^13C, and 2D experiments like COSY and NOESY) to confirm functional groups and spatial arrangements. Purity validation via HPLC or mass spectrometry is critical to exclude stereoisomeric contaminants .

Q. What synthetic strategies are suitable for constructing the tricyclic core?

A multi-step approach is recommended:

  • Cycloaddition reactions to assemble the fused rings (e.g., Diels-Alder for the enone system).
  • Stereoselective hydroxylation using catalysts like Sharpless epoxidation or enzymatic methods.
  • Protecting group strategies (e.g., acetyl or silyl ethers) to manage reactive hydroxyls during synthesis. Final purification via column chromatography or crystallization ensures stereochemical fidelity .

Q. How can physicochemical properties (e.g., logP, solubility) be experimentally determined?

Use shake-flask methods for partition coefficients (logP) and UV-Vis spectroscopy for solubility in polar/non-polar solvents. Computational tools like ChemRTP predict properties such as hydrophobicity and hydrogen-bonding capacity, which guide solvent selection for crystallization .

Q. What in vitro assays are appropriate for preliminary bioactivity screening?

Prioritize cell-based assays (e.g., cytotoxicity or enzyme inhibition) with controls for redox interference. Validate mechanisms via Western blotting (protein expression) or qPCR (gene regulation). Dose-response curves (IC50_{50}) and replicate experiments (n3n \geq 3) ensure reliability .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Replicate experiments under identical conditions (pH, temperature, solvent).
  • Analyze batch-to-batch variability using HPLC-UV/HRMS to detect impurities.
  • Apply multivariate statistical models (e.g., PCA) to identify confounding variables (e.g., solvent polarity, cell line specificity) .

Q. What computational approaches validate molecular interactions with biological targets?

  • Molecular docking (AutoDock Vina, Schrödinger) to predict binding modes.
  • Molecular dynamics (MD) simulations (NAMD, GROMACS) over ≥100 ns to assess stability of ligand-receptor complexes.
  • Calculate binding free energies via MM/GBSA to rank affinity compared to known inhibitors .

Q. How to assess environmental persistence and ecotoxicology?

Design studies aligned with Project INCHEMBIOL frameworks:

  • Hydrolysis/photolysis kinetics under simulated environmental conditions (pH, UV exposure).
  • LC-MS/MS to quantify degradation products in soil/water matrices.
  • Microcosm assays to evaluate bioaccumulation in model organisms (e.g., Daphnia magna) .

Q. What experimental designs minimize bias in pharmacological studies?

Adopt randomized block designs with split-plot arrangements:

  • Main plots : Dose concentrations.
  • Subplots : Exposure durations.
  • Replicates : n=46n = 4-6 per group to account for biological variability. Statistical analysis via ANOVA with Tukey’s post hoc test ensures robustness .

Q. How to integrate theoretical frameworks into mechanistic studies?

Link hypotheses to established theories:

  • Molecular orbital theory to explain reactivity of the α,β-unsaturated ketone.
  • Quantitative Structure-Activity Relationships (QSAR) to correlate substituent effects with bioactivity.
  • Crystal engineering principles to predict packing motifs influencing solubility .

Q. What advanced analytical methods confirm trace-level degradation products?

Combine LC-HRMS with ion mobility spectrometry for high-resolution separation. Use isotopic labeling (e.g., 13C^{13}C) to track metabolic pathways in vitro. Validate unknown peaks via NMR-guided isolation and fragment ion matching .

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